![molecular formula C14H17N3O3 B2819863 N~2~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide CAS No. 1340824-84-1](/img/structure/B2819863.png)
N~2~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy . Azilsartan is applied for hypertension medication , and opicapone was approved as adjunctive therapy of Parkinson disease .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .科学的研究の応用
Let’s explore six distinct scientific research applications of this intriguing compound:
Antibacterial Activity
The 1,2,4-oxadiazole framework has been investigated for its antibacterial potential. Researchers have synthesized novel derivatives of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide and evaluated their antibacterial activity against various bacterial strains. Notably, some derivatives exhibited excellent antibacterial effects against specific pathogens .
Anti-Infective Properties
In addition to antibacterial activity, this compound may possess anti-infective properties. Further studies have explored its mode of action against specific infectious agents, such as Trypanosoma cruzi. Molecular docking studies and evaluation of cytotoxicity have shed light on its potential as an anti-infective agent .
Enzyme Inhibition
Researchers have investigated the inhibitory effects of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide derivatives on enzymes. For instance, some compounds have shown affinity and selectivity for σ1 receptors, which are implicated in various physiological processes .
Scintillating Materials
The 1,2,4-oxadiazole scaffold has applications beyond biology. It has been explored in scintillating materials, which are crucial for radiation detection and imaging. The unique properties of this heterocyclic ring make it an interesting candidate for such applications .
Drug Design and Discovery
Given its bioisosteric properties, the 1,2,4-oxadiazole unit serves as an excellent framework for novel drug development. Medicinal chemists have been intrigued by its potential, leading to the discovery of drugs containing this motif. Recent achievements in the synthesis of 1,2,4-oxadiazole-based compounds have paved the way for further exploration in drug design .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide derivatives is crucial for optimizing their biological activity. Researchers investigate how subtle modifications affect their efficacy, binding affinity, and selectivity. Such studies contribute to rational drug design .
将来の方向性
作用機序
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it is plausible that this compound may interact with a variety of targets involved in these biological processes.
Mode of Action
1,2,4-oxadiazole derivatives are known to possess hydrogen bond acceptor properties , which could facilitate their interaction with biological targets. The compound’s interaction with its targets could lead to changes in the target’s function, thereby exerting its biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives , it is likely that this compound affects multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
It is noted that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially enhance the bioavailability of this compound.
Result of Action
Bioassays results showed that 1,2,4-oxadiazole derivatives exhibited moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Some compounds also showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .
Action Environment
It is worth noting that the synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . This suggests that the compound’s action could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other chemical entities.
特性
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-15-13(20-17-10)14(7-3-2-4-8-14)16-12(18)11-6-5-9-19-11/h5-6,9H,2-4,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTXVNVFHUWMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

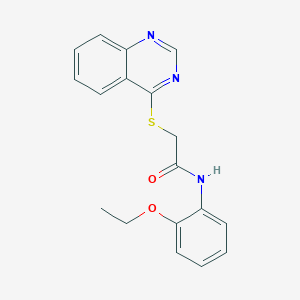
![4-[(3,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2819783.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2819784.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(quinolin-6-yl)propanoic acid](/img/structure/B2819785.png)
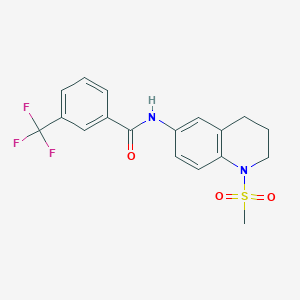
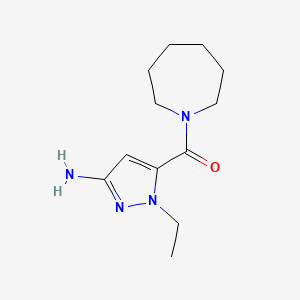
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2819791.png)

![4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2819793.png)
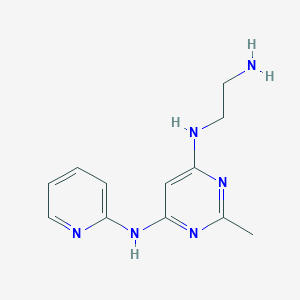
![ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2819795.png)
![N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2819800.png)
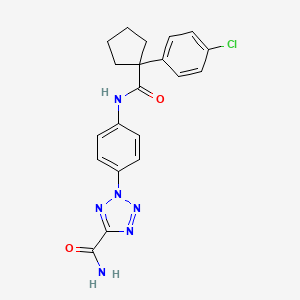
![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide](/img/structure/B2819802.png)